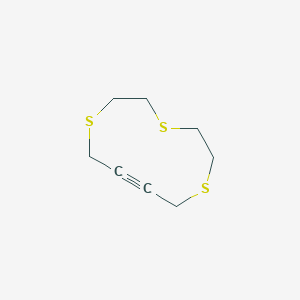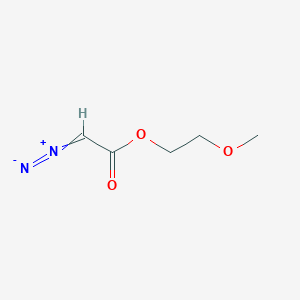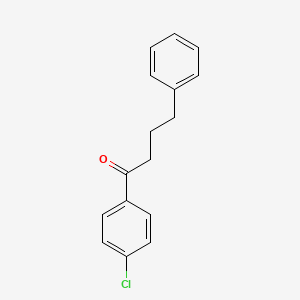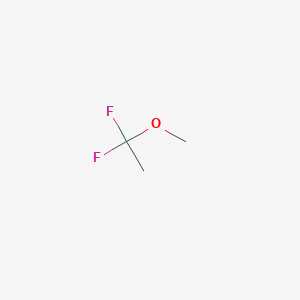![molecular formula C13H15ClN2O B14283805 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole CAS No. 152029-82-8](/img/structure/B14283805.png)
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 4-chlorobenzyloxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole typically involves a multi-step process:
Formation of 4-chlorobenzyloxypropyl bromide: This can be achieved by reacting 4-chlorobenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of imidazole: The 4-chlorobenzyloxypropyl bromide is then reacted with imidazole in the presence of a strong base like sodium hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of this compound-2-carbaldehyde.
Reduction: Formation of 4-[3-(4-chlorobenzyloxy)propyl]-1H-imidazoline.
Substitution: Formation of 4-[3-(4-azidobenzyloxy)propyl]-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorobenzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(4-Methoxybenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Nitrobenzyloxy)propyl]-1H-imidazole
Uniqueness
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Eigenschaften
CAS-Nummer |
152029-82-8 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
5-[3-[(4-chlorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChI-Schlüssel |
GQWRMYJSYXEICO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
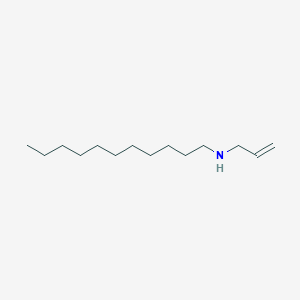
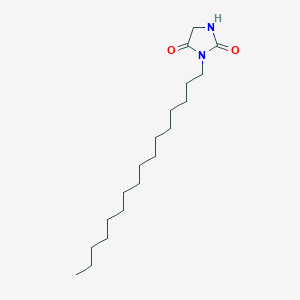
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)


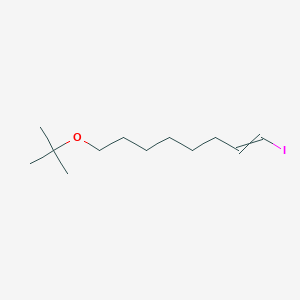

![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
